molecular formula C12H11ClO2 B14304189 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde CAS No. 111923-01-4

4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde

Cat. No.: B14304189
CAS No.: 111923-01-4
M. Wt: 222.67 g/mol
InChI Key: BJFDRPPRJYTJJC-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chloro substituent and two aldehyde groups on a tetrahydronaphthalene backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde can be achieved through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 4-chloronaphthalene in the presence of a suitable catalyst such as palladium or nickel can yield the desired tetrahydronaphthalene derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehyde groups.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The chloro substituent can also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
  • 3-Chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
  • 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
  • 5,6,7,8-Tetrahydro-2-naphthylamine
  • 2-Naphthalenol, 5,6,7,8-tetrahydro-

Uniqueness: 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde is unique due to the presence of both chloro and aldehyde functional groups on a tetrahydronaphthalene backbone. This combination of functional groups imparts distinct reactivity and makes the compound valuable in various chemical transformations and applications .

Properties

CAS No.

111923-01-4

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

4-chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde

InChI

InChI=1S/C12H11ClO2/c13-12-9(7-15)5-8(6-14)10-3-1-2-4-11(10)12/h5-7H,1-4H2

InChI Key

BJFDRPPRJYTJJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CC(=C2Cl)C=O)C=O

Origin of Product

United States

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